Carbonic Anhydrase Isoform Selectivity: 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid Shows a 7-Fold Preference for CA XII over CA IX
In a standardized in vitro enzymatic assay against a panel of human carbonic anhydrase (CA) isoforms, 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid demonstrated clear differential activity. The compound inhibited CA XII with a Ki of 5,500 nM but was a much weaker inhibitor of CA IX (Ki = 39,000 nM), representing a 7.1-fold selectivity window for CA XII over CA IX. Activity against CA I and CA II was minimal (Ki > 50,000 nM). This contrasts with the broader isoform-selectivity profiles often observed for other aryl-substituted pyrazole carboxylates [REFS-1, REFS-2].
| Evidence Dimension | Isoform Selectivity (Ki ratio) |
|---|---|
| Target Compound Data | Ki (CA XII) = 5,500 nM; Ki (CA IX) = 39,000 nM; Ki (CA II) > 50,000 nM; Ki (CA I) > 50,000 nM |
| Comparator Or Baseline | Other pyrazole carboxylate inhibitors in the same study (exact comparator structures not disclosed in the available data) |
| Quantified Difference | 7.1-fold selectivity for CA XII over CA IX |
| Conditions | Stopped flow CO2 hydration assay; human recombinant CA isoforms expressed in E. coli; 15 min preincubation |
Why This Matters
This isoform selectivity profile is critical for projects targeting CA XII in cancer therapy, where selective inhibition over ubiquitous CA I/II is essential to avoid off-target side effects.
- [1] BindingDB Entry BDBM50096126. Affinity data for CHEMBL3593604 (5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid). View Source
- [2] Ivanova, J., et al. 'Synthesis and biological evaluation of pyrazole-based carbonic anhydrase inhibitors.' Bioorg. Med. Chem., 23(15), 2015, 4649-4659. View Source
